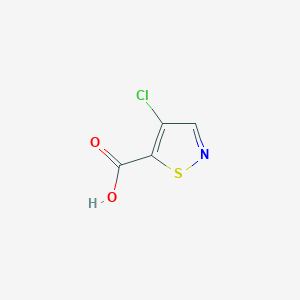

4-Chloroisothiazole-5-carboxylic acid

描述

Significance of the Isothiazole (B42339) Ring System in Organic Chemistry

Isothiazoles are a significant class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms at adjacent positions. researchgate.netmedwinpublishers.com This structural arrangement results in a stable aromatic molecule due to a delocalized π-electron system. medwinpublishers.com The isothiazole nucleus is a vital building block in the development of new materials and molecules with valuable electronic, mechanical, and biological properties. researchgate.netmedwinpublishers.com In the fields of medicinal chemistry and pharmaceuticals, isothiazole derivatives have garnered immense interest due to their wide range of biological activities. rsc.org These compounds have been reported to possess antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

The versatility of the isothiazole ring allows for the synthesis of derivatives with diverse therapeutic potential, including inhibitors of proteases for treating anxiety and depression, aldose reductase inhibitors, and 5-hydroxytryptamine receptor antagonists. researchgate.netnih.gov For example, specific derivatives have been synthesized that show inhibitory activity against HIV protease and HCV NS5B polymerase. researchgate.netmedwinpublishers.com Furthermore, the isothiazole scaffold is present in agrochemicals, contributing to the development of pesticides with low toxicity and strong biological activity. acs.orgnih.gov The ability to make diverse structural modifications to the isothiazole ring is crucial for creating new and highly potent pesticides and pharmaceutical drugs. rsc.orgacs.org

Overview of Chlorinated Isothiazole Scaffolds in Synthetic Research

The introduction of chlorine atoms into the isothiazole scaffold significantly influences its chemical reactivity and biological activity, making chlorinated isothiazoles valuable intermediates in synthetic research. thieme-connect.com Isothiazoles containing chlorine atoms at positions 4 and 5 of the heterocycle are known to readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. thieme-connect.com This reactivity makes them versatile precursors for synthesizing a wide array of more complex isothiazole derivatives.

In the context of agrochemicals, chlorinated isothiazoles have shown particular promise. For instance, 3,4-dichloroisothiazoles not only exhibit antifungal activity but also demonstrate good systemic acquired resistance in plants, which is a key mechanism for crop protection. rsc.org The presence of chlorine atoms can protect the molecule from enzymatic degradation, thereby extending its duration of action. thieme-connect.com This characteristic is highly desirable in the development of effective and long-lasting pesticides. The synthetic accessibility of chlorinated isothiazoles and the ability to further functionalize them make these scaffolds a key focus in the search for novel agrochemicals and pharmaceuticals. thieme-connect.comrsc.org

Positioning of 4-Chloroisothiazole-5-carboxylic Acid as a Central Research Target

This compound has emerged as a key molecule and a central target in synthetic organic chemistry. Its structure combines the reactive chlorinated isothiazole ring with a carboxylic acid group, a versatile functional group that serves as a crucial building block for more complex molecules. chemicalbook.comwiley-vch.de Carboxylic acids are of special interest in organic synthesis as they can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. wiley-vch.deresearchgate.netnih.gov

This particular compound, this compound, is utilized as a precursor in the synthesis of other isothiazole derivatives. chemicalbook.com For example, it can be used to prepare acids, aldehydes, and alkyl derivatives through reactions involving organolithium reagents. chemicalbook.com The presence of both a chloro group, which can be substituted, and a carboxylic acid group, which can be derivatized, makes it a bifunctional building block. thieme-connect.comchemicalbook.com This dual reactivity allows for a stepwise and controlled construction of target molecules, positioning this compound as a valuable starting material in the design and synthesis of novel compounds for pharmaceutical and agrochemical research. chemicalbook.commdpi.comsemanticscholar.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 88982-87-0 |

| Molecular Formula | C₄H₂ClNO₂S |

| Molecular Weight | 163.58 g/mol |

| Predicted Boiling Point | 187.3±33.0 °C |

| Predicted Density | 1.693±0.06 g/cm³ |

| Predicted pKa | -0.60±0.25 |

Data sourced from chemicalbook.com

Table 2: Biological Activities Associated with the Isothiazole Scaffold

| Biological Activity | Description | Reference(s) |

| Antimicrobial | Effective against various bacteria and fungi. | researchgate.netnih.gov |

| Antiviral | Shows activity against viruses such as HIV and HCV. | researchgate.netmedwinpublishers.com |

| Anti-inflammatory | Derivatives have been developed as anti-inflammatory drugs. | medwinpublishers.comnih.gov |

| Anticancer | Exhibits potential in inhibiting the growth of cancer cells. | researchgate.netontosight.ai |

| Fungicidal | Used in crop protection to combat fungal pathogens. | acs.orgrsc.org |

| Enzyme Inhibition | Acts as inhibitors for enzymes like proteases and aldose reductase. | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQDAONQAQHTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633362 | |

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-87-0 | |

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Analytical Characterization of 4 Chloroisothiazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 4-Chloroisothiazole-5-carboxylic acid, two main signals would be anticipated: one for the proton of the carboxylic acid group and one for the proton on the isothiazole (B42339) ring.

Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and would appear as a broad singlet at a chemical shift (δ) in the range of 10-13 ppm. libretexts.orgchemicalbook.com The broadness of the signal is due to hydrogen bonding and chemical exchange.

Isothiazole Ring Proton (-CH): The isothiazole ring has one proton at the 3-position. Its chemical shift would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the chloro and carboxylic acid substituents. A predicted chemical shift for this proton would likely be in the aromatic region, potentially between 8.0 and 9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Isothiazole H-3 | 8.0 - 9.0 | Singlet |

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Four distinct carbon signals are expected for this compound.

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of a carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. libretexts.orgchemicalbook.com

Isothiazole Ring Carbons: Three signals are expected for the isothiazole ring carbons (C3, C4, and C5). The carbon bearing the chlorine atom (C4) and the carbon attached to the carboxylic acid (C5) would be significantly deshielded. The C3 carbon would also resonate in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 160 - 185 |

| C4-Cl | 140 - 155 |

| C5-COOH | 130 - 145 |

| C3 | 145 - 160 |

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of the proton and carbon signals.

HSQC: This experiment would show a correlation between the isothiazole proton and the C3 carbon to which it is directly attached.

HMBC: This experiment would reveal correlations between protons and carbons that are two or three bonds away. For instance, the carboxylic acid proton could show a correlation to the C5 and the carbonyl carbon. The isothiazole proton (H3) would be expected to show correlations to C4 and C5.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding. chemicalbook.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed, typically in the range of 1700-1725 cm⁻¹. nih.gov

C-O Stretch and O-H Bend: Absorptions for the C-O stretching and O-H bending vibrations are also expected in the fingerprint region, typically around 1300 cm⁻¹ and 920 cm⁻¹ respectively.

C=N and C=C Stretches: The isothiazole ring would exhibit C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

C-Cl Stretch: A stretching vibration for the C-Cl bond would be expected in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad, strong) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Isothiazole Ring | C=N, C=C Stretch | 1400 - 1600 |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1210 - 1320 / 920 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to absorb UV light. The isothiazole ring is an aromatic system, and the presence of the carboxylic acid and chloro substituents would influence the wavelength of maximum absorption (λmax). It is anticipated that the compound would exhibit absorption bands in the range of 200-300 nm, corresponding to π→π* transitions within the heterocyclic ring. Carboxylic acids themselves typically have a weak n→π* transition around 200-210 nm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion Peak: The molecular formula of this compound is C₄H₂ClNO₂S, with a molecular weight of approximately 163.58 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 163. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 165 with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). Fragmentation of the isothiazole ring could also occur, leading to various smaller charged fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 163 | Molecular Ion |

| [M+2]⁺ | 165 | Isotope peak due to ³⁷Cl |

| [M-OH]⁺ | 146 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 118 | Loss of carboxyl radical |

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

The process typically involves mounting a single crystal on a diffractometer, which then bombards the crystal with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This data allows for the refinement of the crystal structure, yielding precise information on the molecular geometry. For example, a study on (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate determined that it crystallized in an orthorhombic system with specific unit-cell parameters researchgate.netscilit.comacademindex.com. Such detailed structural information is invaluable for understanding the compound's chemical properties and potential interactions.

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be compared against the theoretical values calculated from the compound's molecular formula. This comparison serves as a fundamental check of purity and empirical formula confirmation.

The molecular formula for this compound is C₄H₂ClNO₂S chemicalbook.com. Based on this formula, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 29.37 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 1.23 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.68 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.57 |

| Oxygen | O | 16.00 | 2 | 32.00 | 19.57 |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.61 |

| Total | 163.59 | 100.00 |

Experimental elemental analysis would involve combusting a small, precisely weighed sample of this compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂). The amounts of these products are then used to calculate the percentage of each element in the original sample. For related compounds, such as derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, elemental analysis results are often reported with both calculated and experimentally found values, which typically must agree within a narrow margin (e.g., ±0.4%) to confirm the compound's identity and purity mdpi.com.

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating the main component from any impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitatively assessing purity and monitoring the progress of chemical reactions researchgate.net. The technique involves spotting the sample onto a plate coated with a stationary phase, typically silica gel, and developing the plate in a sealed chamber with a suitable mobile phase chemicalbook.comresearchgate.net.

For carboxylic acids, the choice of mobile phase is critical. Acidic compounds can interact strongly with the silica gel stationary phase, leading to poor separation. To counteract this, a small amount of acid, such as acetic acid, is often added to the mobile phase to improve the spot shape and mobility of the acidic analyte chemicalbook.com. In the synthesis of related isothiazole derivatives, TLC has been used to monitor reaction completion using mobile phases such as chloroform-ethyl acetate mixtures in various ratios (e.g., 9:1 or 7:3) mdpi.com. The separated spots on the TLC plate are typically visualized under UV light or by staining with a chemical reagent 182.160.97. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for determining the purity of a compound with high resolution and sensitivity nih.gov. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of carboxylic acids, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, often consisting of water (buffered and/or with acid modifiers) and an organic solvent like acetonitrile or methanol analyticaltoxicology.com. The separation of thiazole-containing carboxylic acids has been documented, often employing HPLC coupled with detection methods like ultraviolet (UV) absorbance or mass spectrometry (MS) for enhanced sensitivity and specificity nih.gov. For instance, a method for determining thiazolidine-2-carboxylic acid involved pre-column derivatization followed by separation on a chiral stationary phase with a mobile phase of n-hexane-isopropanol and UV detection researchgate.net. While a specific HPLC method for this compound is not detailed in the available literature, a typical analysis would involve injecting a solution of the compound onto an appropriate column and eluting with a suitable mobile phase. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Computational and Theoretical Investigations of 4 Chloroisothiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic behavior and properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a chemical system.

The electronic structure of 4-chloroisothiazole-5-carboxylic acid dictates its stability, reactivity, and spectroscopic properties. A computational study would reveal key electronic descriptors. The isothiazole (B42339) ring is an aromatic heterocyclic system, and its properties are modulated by the presence of an electron-withdrawing chlorine atom and a carboxylic acid group.

Calculations would typically determine:

Atomic Charges: The distribution of electron density across the molecule, indicating which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). The nitrogen and sulfur heteroatoms, the chlorine atom, and the oxygen atoms of the carboxylic acid group would be key sites of interest.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, visually identifying regions prone to electrophilic or nucleophilic attack. For this compound, negative potential would be expected around the nitrogen and oxygen atoms, while positive potential might be found near the acidic hydrogen of the carboxyl group.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This orbital is the outermost orbital containing electrons and acts as the electron donor. Its energy level is related to the molecule's ionization potential. In a reaction, the HOMO of this compound would likely interact with an electrophile. The electron density of the HOMO would be distributed across the molecule, with significant contributions likely from the isothiazole ring and the lone pairs on the heteroatoms.

LUMO: This is the lowest energy orbital that is empty and can act as an electron acceptor. Its energy is related to the electron affinity. The LUMO would be the primary site of interaction for an incoming nucleophile. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nanobioletters.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates the molecule is more polarizable and more reactive. nanobioletters.com The electron-withdrawing substituents on the isothiazole ring would be expected to influence this energy gap.

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influenced by the aromatic ring and heteroatoms; a lower energy indicates higher stability against oxidation. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The presence of the chloro- and carboxyl- groups would likely lower this energy, increasing susceptibility to nucleophilic attack. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A key parameter for predicting the molecule's overall reactivity profile. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.netepu.edu.iq It is the standard tool for the investigations described below.

Before properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy (a minimum on the potential energy surface).

For this compound, a key aspect of this analysis would be the orientation of the carboxylic acid group relative to the isothiazole ring. Rotation around the C-C single bond connecting these two groups gives rise to different conformers (rotational isomers). A study on the related thiazole-5-carboxylic acid identified multiple stable conformers based on the orientation of the carboxylic group. dergipark.org.tr A similar analysis for the 4-chloro derivative would calculate the relative energies of these conformers to identify the most stable (global minimum) and other low-energy (local minima) structures. This is crucial as molecular properties can vary between different conformers. The planarity of the carboxylic acid group with respect to the isothiazole ring would also be a key finding. dergipark.org.tr

| Parameter | Description | Typical Output |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Values in Angstroms (Å) for C-C, C-N, C-S, C-Cl, C=O, O-H bonds. |

| Bond Angles | The angle formed between three connected atoms. | Values in degrees (°) for key angles within the ring and substituent. |

| Dihedral Angles | The angle between two planes defined by four atoms, describing the rotation around a bond. | Values in degrees (°), critical for defining the conformation of the carboxylic acid group. |

| Relative Energy | The energy of a conformer relative to the most stable conformer. | Values in kJ/mol or kcal/mol. |

DFT is a powerful tool for predicting the reactivity of a molecule by calculating various reactivity descriptors derived from conceptual DFT. These descriptors help in understanding how and where a molecule will react.

Transition State Analysis: For a specific chemical reaction involving this compound, DFT can be used to model the reaction pathway. This involves locating the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, chemists can determine the activation energy of the reaction, which is crucial for understanding reaction rates and mechanisms.

Molecular Dynamics Simulations (if applicable to specific interactions)

While quantum chemical calculations focus on the properties of a single, isolated molecule (or a small number of molecules), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules in a larger system, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations would be particularly relevant for investigating:

Solvation Effects: How the molecule interacts with solvent molecules, such as water. This would involve analyzing the formation of hydrogen bonds between the carboxylic acid group and water, which influences its solubility and acidity.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD can simulate how multiple molecules of this compound interact with each other, for instance, through the formation of hydrogen-bonded dimers between their carboxylic acid groups.

Binding to a Target Protein: If the molecule is being studied as a potential drug, MD simulations can model its interaction with the active site of a target protein, providing insights into binding affinity and stability.

These simulations provide a dynamic picture of molecular behavior that complements the static information obtained from quantum chemical calculations.

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical and computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions. For a compound such as this compound, computational modeling would be instrumental in elucidating the underlying principles that govern its reactivity and the formation of specific products. Such studies typically involve the use of quantum mechanical methods to map out potential energy surfaces, identify transition states, and calculate the energetic barriers associated with different reaction pathways.

A key area of investigation would be the exploration of various reaction mechanisms that this compound could undergo. This would include, but not be limited to, nucleophilic substitution at the chlorinated C4 position, reactions involving the carboxylic acid group such as esterification or amidation, and transformations of the isothiazole ring itself. Computational models could predict the most energetically favorable pathways, thereby providing a theoretical foundation for experimental observations.

Furthermore, these theoretical investigations would be crucial for understanding and predicting the selectivity of reactions involving this compound. For instance, in reactions with multifunctional reagents, computational analysis could reveal why one particular site of the molecule is more reactive than another (chemoselectivity), or why a specific stereoisomer is preferentially formed (stereoselectivity). Factors such as the electronic distribution within the molecule, steric hindrance, and the stability of reaction intermediates and transition states would be systematically analyzed to rationalize the observed or predicted selectivity.

Detailed research findings in this area would typically include calculated activation energies, reaction enthalpies, and the geometries of transition states. These data points are often presented in data tables to allow for a clear comparison between different reaction pathways. While no specific studies on this compound have been identified, the general approach described here represents the standard for gaining theoretical insights into reaction mechanisms and selectivity in modern organic chemistry.

Data Tables

As no specific computational data for this compound was found, the following table is a template representing the type of data that would be generated from such studies.

Table 1: Hypothetical Calculated Energy Barriers for Reactions of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution at C4 | TS1 | Data not available |

| Esterification of Carboxylic Acid | TS2 | Data not available |

| Ring Opening of Isothiazole | TS3 | Data not available |

Applications of 4 Chloroisothiazole 5 Carboxylic Acid in Advanced Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

4-Chloroisothiazole-5-carboxylic acid serves as a crucial starting material, or building block, for the synthesis of a variety of more complex heterocyclic compounds. Its inherent reactivity, stemming from the isothiazole (B42339) ring and the functional groups attached to it, makes it a valuable precursor for creating molecules with potential biological activity. Researchers have utilized this compound to construct new chemical entities with modified isothiazole cores.

One significant application is in the creation of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. nih.gov In these syntheses, the foundational isothiazole structure is elaborated by converting the carboxylic acid to a hydrazide, which is then reacted with various carbonyl compounds. nih.gov This process demonstrates the utility of the isothiazole carboxylic acid scaffold in building a library of diverse heterocyclic molecules. The resulting substances are considered reactive building blocks for the organic synthesis of compounds with a high potential for biological activity.

Precursor for Complex Organic Molecule Assembly

As a versatile building block, this compound is a key precursor in the assembly of more intricate organic molecules, particularly those with potential pharmacological applications. The isothiazole nucleus is a component of various bioactive compounds, and this specific chloro-substituted carboxylic acid derivative provides a convenient entry point for incorporating this ring system into larger molecular frameworks.

The design and synthesis of bioactive molecules is a primary focus of its application. beilstein-journals.orgmdpi.com For instance, derivatives synthesized from chloro-isothiazole carboxylic acids have been investigated for their potential as anticancer agents. nih.gov The synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, for example, leads to compounds that have been evaluated for their antiproliferative activity. nih.govnih.gov In this context, the initial this compound structure is the foundational element upon which the complexity of the final bioactive molecule is built.

Role in the Design and Synthesis of Functional Derivatives

The chemical structure of this compound allows for a wide range of chemical modifications, making it a valuable substrate for creating functional derivatives. The chlorine atom and the carboxylic acid group are both sites where transformations can occur, enabling the synthesis of a diverse array of new compounds with tailored properties. chemicalbook.com

Synthesis of Compounds with Modified Isothiazole Scaffolds

The isothiazole ring of this compound can be systematically modified to generate novel scaffolds. A key strategy involves the transformation of the carboxylic acid group into other functional groups, which can then participate in further reactions.

A prominent example is the synthesis of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides. nih.gov This process begins with a related compound, 5-chloro-3-methylisothiazole-4-carboxylic acid, which is first converted to its corresponding hydrazide. nih.gov This intermediate then undergoes a nucleophilic addition reaction with various carbonyl compounds. nih.gov This sequence effectively modifies the original isothiazole scaffold by appending diverse substituents via an imine linkage, leading to a family of new derivatives. nih.gov

| Starting Carbonyl Compound | Resulting Derivative | Reaction Type | Reference |

|---|---|---|---|

| 3-Chlorobenzaldehyde | 5-Chloro-N'-[(E)-(3-chlorophenyl)methylidene]-3-methylisothiazole-4-carbohydrazide | Nucleophilic Addition | nih.gov |

| 3-Nitrobenzaldehyde | 5-Chloro-N'-[(E)-(3-nitrophenyl)methylidene]-3-methylisothiazole-4-carbohydrazide | Nucleophilic Addition | nih.gov |

| 4-Ethylbenzaldehyde | 5-Chloro-N'-[(E)-(4-ethylphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide | Nucleophilic Addition | mdpi.com |

Generation of Aldehyde, Alkyl, and Halogeno-derivatives

This compound is a precursor for the synthesis of various functional derivatives, including aldehydes, alkyl derivatives, and other halogeno-derivatives. chemicalbook.comchemicalbook.com

Aldehyde Derivatives: The carboxylic acid group can be converted into an aldehyde. A common synthetic route involves first converting the carboxylic acid to an acid chloride, which is then reduced. For example, a related compound, 4-methylthiazole-5-carboxylic acid, is treated with thionyl chloride to form the acid chloride, which is subsequently hydrogenated using a catalyst like Pd/BaSO4 to yield the aldehyde, 4-methyl-5-formylthiazole. nih.gov This method provides a pathway to isothiazole aldehydes from their carboxylic acid precursors.

Alkyl Derivatives: Alkylation can be achieved through various methods in organic synthesis. For arylcarboxylic acids, ortho-alkylation can be performed using alkylboron reagents in the presence of a palladium catalyst. nih.gov While not specific to this exact isothiazole, this demonstrates a modern approach to alkylating acid-containing aromatic rings.

Halogeno-derivatives: Further halogenation of the isothiazole ring or modification of the existing chloro-substituent can lead to new halogeno-derivatives. The Hell-Volhardt-Zelinski reaction is a classic method for the α-halogenation of carboxylic acids. msu.edu Another approach is decarboxylative halogenation, where a carboxylic acid salt is treated with a halogen to replace the carboxyl group with a halide atom. nih.gov These methods offer routes to modify the halogen substitution pattern of the molecule.

Ligand and Catalyst Development

The isothiazole ring system, due to the presence of nitrogen and sulfur heteroatoms, has potential applications in coordination chemistry for the development of novel ligands and catalysts. The nitrogen atom in the isothiazole ring can act as a donor site for coordination with metal ions. mdpi.com

Formation of Isothiazole-Metal Complexes

Derivatives of this compound can be designed to act as ligands that form stable complexes with transition metals. The carboxylic acid group can be converted into other functionalities, such as amides or hydrazones, which can then act as chelating agents. Schiff bases derived from heterocyclic carbohydrazides, for instance, are known to form stable complexes with transition metals. researchgate.net

While the direct use of this compound in forming metal complexes is not extensively documented, the broader class of thiazole and isothiazole derivatives shows significant promise. Thiazole-containing compounds have been successfully used as ligands for metals like copper, with the resulting complexes exhibiting enhanced biological activity compared to the ligands alone. mdpi.com The nitrogen atom of the thiazole ring and other donor atoms within the ligand structure coordinate with the metal center, influencing the geometry and properties of the resulting complex. mdpi.com This principle suggests a pathway for developing novel isothiazole-metal complexes from this compound for potential catalytic or medicinal applications.

Application in Metal-Complex Catalysis (e.g., Cross-Coupling Reactions)

This compound and its derivatives have emerged as versatile building blocks in the realm of advanced organic synthesis, particularly in the domain of metal-complex catalysis. The inherent electronic properties and structural features of the isothiazole ring system, combined with the reactivity of the chloro and carboxylic acid functionalities, render these compounds valuable as both coupling partners and precursors to sophisticated ligands for various catalytic transformations, most notably palladium-catalyzed cross-coupling reactions.

While direct application of this compound in cross-coupling reactions is an area of ongoing research, the broader class of isothiazole derivatives has demonstrated significant potential. Metal complexes incorporating isothiazole-based ligands have shown promise as catalysts for a range of organic reactions, including cross-coupling. The isothiazole moiety can effectively coordinate with transition metals, influencing the catalytic activity and selectivity of the resulting complexes.

A significant application of isothiazole carboxylic acid derivatives is in decarboxylative cross-coupling reactions. This modern synthetic strategy offers an alternative to traditional cross-coupling methods that often require the pre-functionalization of substrates into organometallic reagents. In this context, the carboxylic acid group serves as a traceless directing group, being extruded as carbon dioxide during the catalytic cycle. Research on the decarboxylative cross-coupling of thiazole and oxazole-5-carboxylic acids with aryl halides has provided a proof of concept for this approach. acs.org Under a bimetallic system using a palladium catalyst and a silver carbonate co-catalyst, a variety of (hetero)arylated azoles have been synthesized in excellent yields. acs.org This methodology highlights the potential for this compound to undergo similar transformations, providing a direct route to 5-aryl or 5-heteroaryl isothiazoles.

The chlorine substituent at the 4-position of the isothiazole ring offers a handle for further functionalization through cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be envisioned to introduce a diverse array of substituents at this position. Although specific examples detailing the use of this compound in these reactions are not extensively documented, related isothiazole structures have been successfully employed. For example, the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with various boronic acids demonstrates the feasibility of C-C bond formation at the isothiazole core.

The following table summarizes representative examples of cross-coupling reactions involving isothiazole derivatives, illustrating the potential synthetic pathways applicable to this compound.

Cross-Coupling Reactions of Isothiazole Derivatives

| Reaction Type | Isothiazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| Decarboxylative Cross-Coupling | 4-Methyl-2-phenylthiazole-5-carboxylic acid | Iodobenzene | PdCl2, PPh3, Ag2CO3 | 4-Methyl-2,5-diphenylthiazole | Excellent (Specific yield not reported) acs.org |

| Decarboxylative Cross-Coupling | 2-Methyloxazole-5-carboxylic acid | 1-Tosyl-3-iodo-1H-indole | PdCl2, PPh3, Ag2CO3 | 2-Methyl-5-(1-tosyl-1H-indol-3-yl)oxazole | 63 acs.org |

The research in this area underscores the synthetic utility of the isothiazole scaffold in constructing complex molecular architectures. The development of robust and general protocols for the cross-coupling reactions of this compound would provide a powerful tool for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Emerging Research Areas and Future Perspectives on 4 Chloroisothiazole 5 Carboxylic Acid

Development of Novel and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly synthetic routes for key intermediates like 4-chloroisothiazole-5-carboxylic acid. Current research is geared towards reducing hazardous waste, minimizing energy consumption, and utilizing renewable resources.

Key Developments:

Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, leading to increased yields and reduced energy consumption compared to conventional heating methods. The application of microwave irradiation to the synthesis of isothiazole (B42339) derivatives has shown promise in accelerating reaction rates and improving efficiency.

Ultrasound-Mediated Synthesis: Sonochemistry provides another avenue for green synthesis. The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, which can promote the formation of the isothiazole ring.

Green Solvents and Catalysts: Researchers are exploring the use of benign solvents like water, ionic liquids, or deep eutectic solvents to replace volatile and toxic organic solvents traditionally used in heterocyclic synthesis. Furthermore, the development of reusable and non-toxic catalysts is a key area of focus to minimize waste and environmental impact.

One-Pot Synthesis: The development of one-pot or multicomponent reactions for the synthesis of this compound and its derivatives is a significant step towards process intensification. These methods reduce the number of isolation and purification steps, leading to higher efficiency and less waste generation.

| Green Synthesis Approach | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields |

| Ultrasound-Mediated Synthesis | Enhanced reaction rates and yields |

| Green Solvents and Catalysts | Reduced use of hazardous materials, improved sustainability |

| One-Pot Synthesis | Increased efficiency, reduced waste, process intensification |

Exploration of Unconventional Reactivity Profiles

Beyond its established role as a scaffold for amide and ester formation, researchers are investigating the untapped reactivity of the this compound core. Understanding its unconventional reaction pathways can unlock new synthetic possibilities and lead to the discovery of novel molecular architectures with unique properties.

Areas of Exploration:

Cross-Coupling Reactions: The chlorine atom at the 4-position of the isothiazole ring presents an opportunity for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of diverse substituents at this position, significantly expanding the chemical space accessible from this starting material.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isothiazole ring and the carboxylic acid group can activate the C-Cl bond towards nucleophilic aromatic substitution. Investigating the scope of nucleophiles that can displace the chloride ion could lead to a wide range of 4-substituted isothiazole derivatives.

Ring Transformation Reactions: Under specific conditions, the isothiazole ring can undergo transformations to form other heterocyclic systems. Exploring these rearrangements could provide access to novel scaffolds that are difficult to synthesize through conventional methods.

Mechanistic Studies: Detailed mechanistic investigations using techniques like kinetic studies, isotopic labeling, and computational modeling are crucial to understanding the factors that govern the reactivity of this compound. This knowledge will enable chemists to predict and control the outcomes of reactions with greater precision.

Advanced Computational Approaches for Rational Design

In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design of new molecules with desired properties and predicting their behavior before synthesis. For this compound, computational approaches can accelerate the discovery of new derivatives with enhanced biological activity or novel material properties.

Computational Strategies:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be employed to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations can provide insights into reaction mechanisms and help in predicting the most favorable sites for chemical modification.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for correlating the structural features of molecules with their biological activity. By developing QSAR models for derivatives of this compound, researchers can identify the key molecular descriptors that influence their efficacy and design new compounds with improved performance.

Molecular Docking: For pharmaceutical applications, molecular docking simulations can be used to predict the binding modes of this compound derivatives with their biological targets. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Virtual Screening: Large virtual libraries of derivatives can be screened in silico to identify promising candidates for synthesis and biological evaluation. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

| Computational Method | Application in Rational Design |

| Quantum Mechanics (QM) | Elucidation of electronic structure and reactivity |

| QSAR | Prediction of biological activity based on molecular structure |

| Molecular Docking | Understanding protein-ligand interactions |

| Virtual Screening | Identification of promising drug candidates from large libraries |

Integration into Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the isothiazole ring, combined with the coordinating ability of the carboxylic acid group, make this compound an attractive building block for the construction of advanced materials and supramolecular assemblies.

Potential Applications:

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can act as a linker to coordinate with metal ions, forming porous metal-organic frameworks. These materials have potential applications in gas storage, catalysis, and sensing. The presence of the chloro and isothiazole moieties could introduce specific functionalities and properties to the resulting MOFs.

Coordination Polymers: Similar to MOFs, this compound can be used to synthesize coordination polymers with diverse topologies and properties. Research into polymeric copper complexes of related dichloroisothiazole carboxamides suggests the feasibility of this approach.

Supramolecular Assemblies: The isothiazole ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the formation of well-defined supramolecular structures. By designing appropriate complementary molecules, it is possible to create complex architectures with emergent properties. For instance, thiazolothiazole derivatives, which share a similar heterocyclic core, have been successfully used to construct supramolecular assemblies with photochromic behavior. rsc.org

Functional Dyes and Pigments: The isothiazole core is a component of some functional dyes. By modifying the substituents on the ring, it may be possible to tune the photophysical properties of derivatives of this compound for applications in areas such as organic light-emitting diodes (OLEDs) or as sensors.

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 4-chloroisothiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Optimizing synthesis involves selecting precursors (e.g., oxime intermediates) and chlorination agents (e.g., Cl₂, PCl₅). For example, outlines a method where chlorination of intermediates with PCl₅ under controlled conditions yields structurally analogous isothiazole derivatives. Reaction temperature, solvent polarity, and stoichiometric ratios of chlorinating agents significantly affect product purity and yield. Researchers should validate intermediates via LC-MS and adjust conditions iteratively to minimize side reactions.

Q. How can researchers ensure purity during isolation of this compound?

- Methodological Answer : Purity ≥98% (as per for analogous compounds) requires multi-step purification:

- Crystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to recrystallize the crude product.

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities.

- Spectroscopic Validation : Compare ¹H/¹³C NMR shifts (e.g., carboxylic protons at δ 12–14 ppm) with reference data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and isothiazole ring vibrations (C-S/C-N stretches ~1200–1400 cm⁻¹).

- NMR : Use DMSO-d₆ to resolve aromatic protons and assess substitution patterns (e.g., coupling constants for adjacent Cl substituents).

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M-H]⁻ ion at m/z 191.95 for C₄HCl₂NO₂S) validates molecular weight .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. For example:

- Electron-Deficient Rings : The Cl substituent directs incoming nucleophiles to specific positions.

- Acid Stability : Calculate pKa values to predict deprotonation under physiological conditions.

- Reference Data : Compare computed vibrational spectra with experimental IR/Raman data to validate models .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables.

- Advanced Analytics : Use DSC/TGA to assess thermal stability and identify decomposition thresholds.

- Cross-Validation : Compare HPLC retention times and NMR spectra across labs to confirm compound identity .

Q. How does the chloroisothiazole scaffold influence biological activity in pharmacological studies?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Cl with Br or methyl groups) and test enzyme inhibition (e.g., COX-2, kinases).

- Metabolic Stability : Use microsomal assays (e.g., liver S9 fractions) to evaluate oxidative degradation pathways.

- Reference Models : Analogous isoxazole derivatives ( ) suggest potential bioisosteric applications in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。